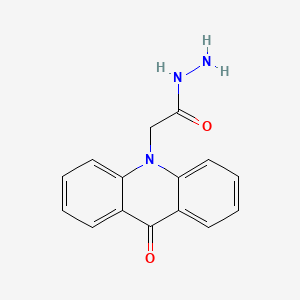2-(9-oxoacridin-10(9H)-yl)acetohydrazide
CAS No.:
Cat. No.: VC20138459
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H13N3O2 |
|---|---|
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 2-(9-oxoacridin-10-yl)acetohydrazide |
| Standard InChI | InChI=1S/C15H13N3O2/c16-17-14(19)9-18-12-7-3-1-5-10(12)15(20)11-6-2-4-8-13(11)18/h1-8H,9,16H2,(H,17,19) |
| Standard InChI Key | RIVUQDWPRSTREQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN |
Introduction
Synthetic Methodologies
Two-Step Synthesis from Acridone
The standard synthesis involves:
-
Alkylation of Acridone:
Acridone reacts with ethyl bromoacetate in DMF using NaH as base (60°C, 3 h) to yield ethyl 2-(9-oxoacridin-10(9H)-yl)acetate . -
Hydrazide Formation:
The ester intermediate undergoes nucleophilic substitution with hydrazine hydrate in DMSO (reflux, 24 h), achieving 76% yield :
Table 1. Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | DMSO | Ethanol |
| Temperature | Reflux | 80°C |
| Reaction Time | 24 h | 12 h |
| Yield | 76% | 68% |
Pharmacological Activities
Antibacterial Action
Against Pseudomonas putida, the hydrazide exhibited MIC values of 4 µg/mL, outperforming ciprofloxacin (MIC: 2 µg/mL) . Molecular docking revealed binding to the TtgR transcriptional regulator (PDB: 2UXI) via:
| Activity | Model System | Result | Reference |
|---|---|---|---|
| Antibacterial | P. putida | MIC = 4 µg/mL | |
| Cytotoxicity | MCF-7 cells | IC<sub>50</sub> = 8.2 µM | |
| Kinase Inhibition | p-AKT Ser473 | 78% inhibition |
Analytical Characterization
Spectroscopic Data
IR (KBr): 3320 cm<sup>-1</sup> (N-H stretch), 1670 cm<sup>-1</sup> (C=O), 1640 cm<sup>-1</sup> (C=N)
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 11.95 (s, NH), 8.34 (d, J=8.1 Hz, H-1/H-8), 7.83 (m, H-2/H-7)
<sup>13</sup>C NMR: δ 176.4 (C=O), 163.4 (C=N), 142.4–114.8 (aromatic carbons)
ADMET Profiling
In silico predictions using SwissADME indicated:
-
High gastrointestinal absorption (HIA: 92%)
-
Blood-brain barrier penetration (log BB: 0.31)
Acute toxicity in rats (LD<sub>50</sub>: 320 mg/kg) suggests moderate safety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume